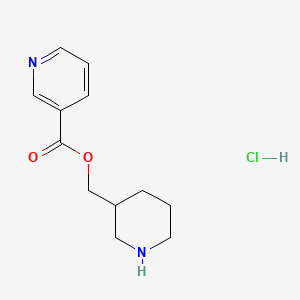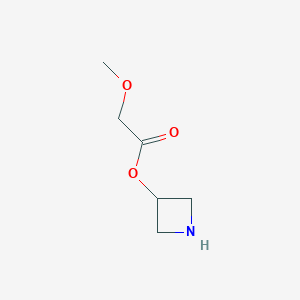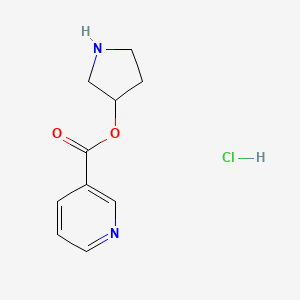![molecular formula C17H28ClNO B1394771 4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride CAS No. 1220018-18-7](/img/structure/B1394771.png)
4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride
Descripción general
Descripción
4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride, also known as 4-TBMPMP-HCl, is a piperidine derivative that has been used for various scientific and research purposes. It is a white, powdery crystalline solid that is soluble in water and ethanol. 4-TBMPMP-HCl is an important building block in organic synthesis and has been used in the synthesis of a wide range of compounds including drugs, agrochemicals, flavorings, and fragrances. In addition, it has been used in the synthesis of various biochemicals and pharmaceuticals, as well as for the development of new drugs and drug delivery systems.
Aplicaciones Científicas De Investigación
Synthesis Processes
The synthesis of compounds related to 4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride involves complex chemical processes. For instance, Zhang Guan-you (2010) detailed the synthesis of 4-Chloropiperidine Hydrochloride starting from piperidin-4-one hydrochloride, proceeding through reduction and n-carbonylation steps to yield tert-butyl-4-hydroxy piperidine-l-carboxylate, eventually leading to 4-chloropiperidine hydrochloride with a yield of 50.9% (Zhang, 2010). Similarly, Min Wang et al. (2015) synthesized tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, through acylation, sulfonation, and substitution steps, achieving a total yield of 20.2% (Wang, Min et al., 2015).
Pharmacological Applications
Fexofenadine hydrochloride, a compound chemically related to the structure of interest, acts as a second-generation histamine H1-receptor antagonist in piperidine-class drugs, used in the treatment of allergic conditions without causing sedation, due to its inability to cross the blood-brain barrier (Raghu, M., Cs, Shantha, & Yogeshkumar, K., 2018). This highlights the significance of such compounds in developing non-sedative antihistamines.
Polymerization and Material Science Applications
The phenoxy and benzyloxy ring-substituted tert-butyl phenylcyanoacrylates, including compounds with structural similarities to the chemical of interest, have been utilized in copolymerization with styrene, showcasing the potential of these compounds in materials science and polymer chemistry (Reddy, D. et al., 2021).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with enzymes such as collagenase . The role of these targets often involves catalyzing specific biochemical reactions within the body.
Mode of Action
It’s worth noting that similar compounds often interact with their targets by binding to active sites, thereby influencing the activity of the target enzyme or protein .
Pharmacokinetics
Similar compounds often exhibit properties such as high absorption and specific distribution patterns within the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
4-[(4-tert-butyl-2-methylphenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-13-11-15(17(2,3)4)5-6-16(13)19-12-14-7-9-18-10-8-14;/h5-6,11,14,18H,7-10,12H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPFUULNZIBMAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(Isopentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394689.png)
![3-[(Pentyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1394690.png)
![3-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1394692.png)
![3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394693.png)



![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)

